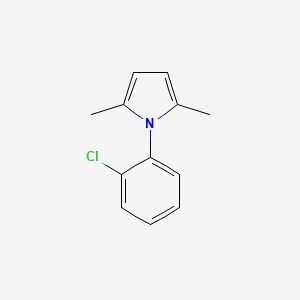

1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-chlorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYROTROGAVWCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 2 Chlorophenyl 2,5 Dimethyl 1h Pyrrole and Its Derivatives

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ringuobaghdad.edu.iqmasterorganicchemistry.com

The pyrrole ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the participation of the nitrogen lone pair in the aromatic π-system, which increases the electron density of the ring carbons. uobaghdad.edu.iqlibretexts.org This makes the pyrrole ring significantly more reactive than benzene (B151609), akin to highly activated systems like aniline (B41778) or phenol. uobaghdad.edu.iqwikipedia.org The general mechanism involves the attack of the π-electron system on an electrophile to form a stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comwikipedia.orglibretexts.org Due to this high reactivity, milder reagents and conditions are often required for substitutions on pyrroles compared to benzene to avoid polymerization or side reactions. uobaghdad.edu.iq

In unsubstituted pyrroles, electrophilic attack preferentially occurs at the α-positions (C2 or C5) because the resulting carbocation intermediate is more stable, with resonance delocalization involving three structures. uobaghdad.edu.iqlibretexts.org However, in 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the α-positions are blocked by methyl groups. Consequently, any electrophilic aromatic substitution must occur at the β-positions (C3 or C4). This blocking effect is a common strategy to direct functionalization to the less reactive β-positions of the pyrrole ring.

The N-aryl substituent significantly impacts the reactivity of the pyrrole ring through both electronic and steric effects. acs.org

Electronic Effects : The 2-chlorophenyl group is generally considered electron-withdrawing due to the inductive effect of the chlorine atom. This effect deactivates the pyrrole ring towards electrophilic attack compared to an N-phenyl or N-alkyl substituted pyrrole. The withdrawal of electron density from the nitrogen atom reduces its ability to donate into the pyrrole ring, thus making the ring less nucleophilic. uci.edu

Steric Effects : The N-substituent can sterically hinder the approach of reagents. Research on related N-arylpyrroles has shown that bulky N-substituents can influence the regioselectivity of reactions, for instance, by favoring substitution at the less hindered β-position. acs.org In the case of this compound, the ortho-chloro substituent contributes to the steric bulk around the nitrogen atom, which could influence the orientation of the phenyl ring relative to the pyrrole ring and potentially affect the reactivity of the adjacent C3 and C4 positions. Studies on related nickel complexes have shown that the steric hindrance of substituents on the imino-aryl ring can systematically influence catalytic properties. researchgate.net

Oxidation Reactions of Pyrrole Compoundsrsc.orgbenchchem.com

Pyrrole compounds are susceptible to oxidation. The oxidation of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, a closely related isomer, can result in the formation of the corresponding pyrrole oxides. More vigorous oxidation of some fully aryl-substituted pyrroles has been shown to cause ring-opening, yielding dicarbonyl compounds. rsc.org The specific outcome of the oxidation of this compound would depend on the oxidizing agent and reaction conditions used.

Reduction Reactions Leading to Pyrrolidine (B122466) Derivativesbenchchem.comnih.gov

The aromatic pyrrole ring can be reduced to form the corresponding saturated pyrrolidine ring. For instance, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole can undergo reduction to yield the respective pyrrolidine derivative. The synthesis of N-aryl-substituted pyrrolidines is an important transformation, and methods like the reductive amination of diketones with anilines or the hydrogenation of N-heteroaromatics are common strategies. nih.gov The reduction of this compound would yield 1-(2-chlorophenyl)-2,5-dimethylpyrrolidine, a transformation that converts the planar, aromatic starting material into a non-planar, saturated heterocyclic system.

Nucleophilic Reactions Involving the Pyrrole Nitrogen Atom

The lone pair of electrons on the pyrrole nitrogen is integral to the ring's aromatic sextet. libretexts.org This delocalization significantly reduces the nitrogen's basicity and nucleophilicity compared to the nitrogen in an aliphatic amine like pyrrolidine. libretexts.orgpearson.com Therefore, direct nucleophilic attack by the neutral pyrrole nitrogen is unfavorable as it would disrupt the aromatic system.

However, the NH proton of a pyrrole is moderately acidic (pKa ≈ 17.5 for unsubstituted pyrrole) and can be removed by a strong base (e.g., sodium hydride) to form a pyrrolide anion. wikipedia.org This resulting anion is nucleophilic and can react with various electrophiles. wikipedia.org While the subject compound, this compound, has no NH proton to deprotonate, the principle highlights the generally low nucleophilicity of the ring nitrogen itself. The nitrogen atom's primary role in the reactivity of this N-substituted pyrrole is to modulate the electronic properties of the ring carbons. libretexts.orgscite.ai

Functionalization of Peripheral Groups

The methyl groups at the C2 and C5 positions are potential sites for further chemical modification. While the methyl groups themselves are generally unreactive, they can be functionalized through multi-step sequences. A pathway has been described for the analogous 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole that allows for the extension of a carbon chain from one of the methyl groups. This process involves converting the methyl group into a more reactive intermediate.

The sequence proceeds as follows:

Dimethylamination : Reaction with formaldehyde (B43269) and dimethylamine (B145610) (a Mannich-type reaction) introduces a dimethylaminomethyl group at the C3 position, which is then quaternized.

Quaternization : The resulting amine is treated with methyl iodide to form a quaternary ammonium (B1175870) salt (methiodide). This salt is a good leaving group.

Cyanide Substitution : The methiodide salt is displaced by sodium cyanide to yield an acetonitrile (B52724) derivative.

Hydrolysis : Subsequent hydrolysis of the nitrile group with a base like potassium hydroxide (B78521) yields a carboxylic acid derivative.

This multi-step pathway demonstrates how the peripheral methyl groups can serve as handles for more complex molecular architectures.

Interactive Table: Functionalization of a 1-Aryl-2,5-dimethylpyrrole Derivative

| Step | Reaction | Reagents | Product | Yield |

| 1 | Dimethylamination | 40% dimethylamine, acetic acid, formaldehyde | Dimethylaminomethylpyrrole derivative | 92.5% |

| 2 | Quaternization | Methyl iodide in absolute ethanol | Methiodide salt | - |

| 3 | Cyanide Substitution | Sodium cyanide in dimethyl sulfoxide (B87167) (DMSO) at 100°C | Acetonitrile derivative | 56% |

| 4 | Hydrolysis | Potassium hydroxide | Carboxylic acid derivative | 85% |

Synthesis of Carbaldehyde and Carboxylic Acid Derivatives of Pyrroles

The introduction of aldehyde (carbaldehyde) and carboxylic acid functionalities onto the pyrrole ring are crucial transformations, as these groups serve as versatile handles for further synthetic modifications.

Synthesis of Carbaldehyde Derivatives

A primary method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring like pyrrole is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.org This reaction employs a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.com

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrrole ring attacks the electrophilic Vilsmeier reagent (a chloroiminium ion). wikipedia.orgchemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. mychemblog.comjk-sci.com For this compound, the formylation would be expected to occur at one of the vacant, electron-rich positions on the pyrrole ring (C3 or C4). Given the directing effect of the N-aryl group and the methyl groups, a mixture of products could be possible, though substitution at the C3 position is often favored in similar systems.

Other methods for synthesizing N-arylpyrrole-3-carbaldehydes include one-pot multicomponent reactions. One such strategy involves a proline-catalyzed Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated imines, followed by an oxidation step. researchgate.netrsc.org Another approach uses an iodine/copper-mediated oxidative annulation from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters to produce pyrrole-2-carbaldehydes. organic-chemistry.org

Synthesis of Carboxylic Acid Derivatives

Pyrrole carboxylic acids can be prepared through several synthetic routes. A common method is the oxidation of a corresponding pyrrole-carbaldehyde. britannica.com The aldehyde group, introduced via the Vilsmeier-Haack reaction, can be oxidized using various strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to yield the carboxylic acid. britannica.com

Alternatively, carboxylic acid derivatives can be synthesized through the hydrolysis of other precursors. libretexts.org For example, if a nitrile derivative of the pyrrole could be formed, its hydrolysis under acidic or basic conditions would yield the carboxylic acid. The conversion of carboxylic acids into their more reactive derivatives, such as acyl chlorides (using SOCl₂) or esters (via Fischer esterification), is a standard procedure that allows for a wide range of subsequent reactions, including the formation of amides. britannica.comlibretexts.org

Ring Annulation and Formation of Fused Heterocycles

The N-arylpyrrole scaffold of this compound is an excellent precursor for constructing complex, fused heterocyclic systems through ring annulation reactions. These reactions often involve forming new rings by connecting the pyrrole core to its N-aryl substituent.

Formation of Pyrrolo[1,2-a]quinolines and Ullazines from N-Arylpyrroles

A notable transformation of N-arylpyrroles is their conversion into pyrrolo[1,2-a]quinolines and the related, more extended ullazine structures. Research has demonstrated a powerful method for this transformation using visible-light-mediated photocatalysis. researchgate.netnih.govrsc.org

In this process, an N-arylpyrrole bearing a halogen at the ortho-position of the aryl ring, such as 1-(2-bromophenyl)-1H-pyrrole, reacts with an alkyne in the presence of a photocatalyst (e.g., Rhodamine 6G) and a sacrificial electron donor (e.g., DIPEA) under blue light irradiation. rsc.org The proposed mechanism involves the formation of an aryl radical from the aryl halide. This radical then adds to the alkyne, creating a vinyl radical intermediate, which subsequently undergoes an intramolecular cyclization onto the pyrrole ring. nih.govrsc.org A final rearomatization step yields the pyrrolo[1,2-a]quinoline (B3350903) product. rsc.org This method is highly relevant to this compound, as the chloro-substituent can similarly be activated to initiate the radical cascade.

If the N-arylpyrrole contains two ortho-halogens (e.g., 1-(2,6-dibromophenyl)-1H-pyrrole), a twofold annulation can occur, leading to the formation of ullazines. researchgate.netrsc.org Ullazines are polycyclic aromatic hydrocarbons with unique optical and electronic properties. mdpi.comnih.gov

The table below summarizes typical conditions and outcomes for this type of reaction based on studies with 1-(2-bromophenyl)-1H-pyrrole.

| N-Arylpyrrole | Alkyne Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-bromophenyl)-1H-pyrrole | Phenylacetylene | Rh-6G, DIPEA, DMSO, Blue Light (24h) | 4-Phenylpyrrolo[1,2-a]quinoline | 60% | rsc.org |

| 1-(2-bromophenyl)-1H-pyrrole | 1-Ethynyl-4-methylbenzene | Rh-6G, DIPEA, DMSO, Blue Light (3h) | 4-(p-Tolyl)pyrrolo[1,2-a]quinoline | 51% | rsc.org |

| 1-(2-bromophenyl)-1H-pyrrole | 1-Ethynyl-4-methoxybenzene | Rh-6G, DIPEA, DMSO, Blue Light | 4-(4-Methoxyphenyl)pyrrolo[1,2-a]quinoline | Moderate-Good | researchgate.netrsc.org |

| 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-pyrrole | 1-Ethynyl-4-fluorobenzene | Rh-6G, DIPEA, DMSO, Blue Light (4h) | 4-(4-Fluorophenyl)-8-(trifluoromethyl)pyrrolo[1,2-a]quinoline | Moderate | rsc.org |

Intramolecular Cyclizations in Pyrrole Chemistry

Intramolecular cyclization is a key strategy in pyrrole chemistry for building fused and polycyclic ring systems. The formation of pyrrolo[1,2-a]quinolines from ortho-halo-N-arylpyrroles, as described above, is a prominent example of this reaction class, specifically an intramolecular radical cyclization. rsc.orgrsc.org

Other intramolecular cyclization strategies have also been developed. For instance, a free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. nih.gov This method, which uses a radical initiator system like (TMS)₃SiH/AIBN, further demonstrates the utility of aryl halides as precursors for radical-mediated ring closure onto an adjacent heterocyclic system. The selectivity of the cyclization can be controlled by the choice of halogen on the phenyl ring. nih.gov

Transition metal catalysis is another powerful tool for effecting intramolecular cyclizations. Palladium-catalyzed and gold-catalyzed hydroamination of N-(3-butynyl)-sulfonamides has been shown to produce 2,3-dihydropyrroles through a 5-endo-dig cyclization. rsc.org Additionally, acid-mediated cycloisomerization is a common strategy for ring closure, as seen in the synthesis of various N-doped polycyclic aromatic compounds. nih.gov Cascade reactions, where multiple cyclization events occur in one pot, can also be used to rapidly build molecular complexity, such as in the formation of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives from anthranilamide and ethyl levulinate. mdpi.com These diverse methodologies underscore the versatility of intramolecular cyclization as a tool for elaborating pyrrole-based structures into more complex, fused systems.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the vinylic protons of the pyrrole (B145914) ring, and the methyl protons. Due to the substitution pattern on the phenyl ring, the aromatic protons will likely appear as a complex multiplet. The two methyl groups attached to the pyrrole ring are chemically equivalent and should therefore present as a single sharp singlet. The two vinylic protons on the pyrrole ring are also equivalent and are expected to produce another singlet.

In a related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole, the methyl protons appear as a singlet at approximately 2.06 ppm, and the pyrrole protons resonate as a singlet at 5.93 ppm. rsc.org The aromatic protons of the phenyl group show signals between 7.24 and 7.46 ppm. rsc.org For this compound, the chemical shifts of the phenyl protons would be influenced by the presence of the chlorine atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is anticipated to show signals for the two equivalent methyl carbons, the two equivalent vinylic carbons of the pyrrole ring, the two quaternary carbons of the pyrrole ring, and the six carbons of the chlorophenyl ring.

In the case of 2,5-dimethyl-1-phenyl-1H-pyrrole, the methyl carbons resonate at approximately 13.0 ppm, while the pyrrole vinylic carbons appear at around 105.6 ppm. rsc.org The quaternary carbons of the pyrrole ring are found at about 128.8 ppm, and the aromatic carbons of the phenyl group are observed in the range of 127.6 to 139.1 ppm. rsc.org The introduction of a chlorine atom at the ortho position of the phenyl ring in this compound would cause a downfield shift for the carbon atom directly bonded to the chlorine and would also affect the chemical shifts of the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrole-H | ~ 5.9 | ~ 106 |

| Pyrrole-CH₃ | ~ 2.0 | ~ 13 |

| Phenyl-H | 7.2 - 7.6 (multiplet) | - |

| Phenyl-C | - | 127 - 140 |

Note: The predicted values are based on data from analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of N-aryl-2,5-dimethylpyrroles under electron impact ionization typically involves the cleavage of the N-aryl bond and fragmentation of the pyrrole ring. arkat-usa.org Common fragments would include the chlorophenyl cation and the dimethylpyrrole cation. The mass spectrum of the related 2,5-dimethyl-1-phenyl-1H-pyrrole shows a molecular ion peak at m/z 171, corresponding to its molecular weight. nist.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Fragment Ion | Expected m/z |

| [M]⁺ (with ³⁵Cl) | 205 |

| [M+2]⁺ (with ³⁷Cl) | 207 |

| [C₆H₄Cl]⁺ | 111/113 |

| [C₆H₉N]⁺ | 95 |

Note: The expected m/z values are calculated based on the chemical formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the aromatic and pyrrole rings, and the C-Cl stretching.

For the related compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, C-H stretching vibrations are observed at 2952 and 2927 cm⁻¹. mdpi.com In 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, the C-Cl stretching vibration is also a key feature. researchgate.net The NIST database for 2,5-dimethyl-1H-pyrrole shows characteristic peaks that can be used as a reference for the pyrrole moiety. nist.gov

Table 3: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1475 |

| Pyrrole Ring Stretch | ~1550 |

| C-Cl Stretch | 800 - 600 |

Note: Predicted wavenumbers are based on typical ranges for the respective functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

As of the current literature survey, a specific crystal structure for this compound has not been reported. However, the crystal structures of related substituted N-tosylpyrrole compounds have been determined, revealing a variety of weak intermolecular interactions that influence their supramolecular arrangements. rsc.org The determination of the crystal structure of this compound would provide precise information on bond lengths, bond angles, and the dihedral angle between the pyrrole and the chlorophenyl rings, which is crucial for understanding its conformational preferences and intermolecular interactions in the solid state.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet or visible radiation by a substance, which corresponds to electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the pyrrole and chlorophenyl rings. The conjugation between the two ring systems will influence the position and intensity of these bands. Pyrrole itself exhibits absorption bands that are attributed to π-π* transitions. researchgate.net The introduction of the chlorophenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrrole. Studies on pyrrole alkaloid derivatives have shown characteristic UV-VIS absorption spectra that aid in their identification. researchgate.net

Table 4: Expected UV-Visible Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π* (Pyrrole) | ~ 210 - 230 |

| π → π* (Aromatic) | ~ 250 - 280 |

Note: The predicted values are based on the electronic properties of the constituent aromatic systems.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole. Methods like Density Functional Theory (DFT) are employed to determine the molecule's ground-state electronic structure, molecular orbital energies, and electron density distribution.

These calculations reveal the locations of electron-rich and electron-poor regions within the molecule. The pyrrole (B145914) ring, being an aromatic heterocycle, possesses a π-electron system. The nitrogen atom's lone pair participates in this system, influencing the ring's aromaticity and reactivity. The 2,5-dimethyl groups act as electron-donating groups, further increasing the electron density of the pyrrole ring. Conversely, the 2-chlorophenyl substituent is generally electron-withdrawing due to the electronegativity of the chlorine atom, and its presence creates a significant electronic influence on the molecule.

Key parameters obtained from quantum chemical calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons and its susceptibility to electrophilic attack. The LUMO's energy and location suggest the molecule's capacity to accept electrons and its reactivity towards nucleophiles.

Electron Density and Electrostatic Potential: Maps of electron density and electrostatic potential highlight the distribution of charge. For this compound, these maps would likely show high electron density on the pyrrole ring and a more positive potential around the hydrogen atoms, with the chlorine atom creating a region of negative potential.

| Property | Description | Typical Computational Method |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and reactivity towards electrophiles. | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and reactivity towards nucleophiles. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-31G*) |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule. | DFT, Hartree-Fock |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | DFT, Hartree-Fock |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction coordinate diagram can be constructed. This provides a theoretical basis for understanding reaction feasibility, rates, and outcomes.

For instance, in the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, computational studies can model the condensation and cyclization steps. These models can help identify the rate-determining step and understand how factors like catalysts and substituents influence the reaction barrier. Density functional theory calculations can be used to investigate competitive reaction pathways, such as O-H versus C-H insertion reactions in the presence of a catalyst, by determining the energy barriers for each path. rsc.org

Mechanistic studies for reactions such as electrophilic substitution on the pyrrole or phenyl ring can be computationally modeled to predict the most likely pathway. These calculations involve locating the transition state structures for the formation of the sigma complex (Wheland intermediate) at different positions and comparing their activation energies. Such studies have been applied to various substituted pyrroles to understand their reactivity patterns.

Prediction of Reactivity and Regioselectivity

Computational methods are increasingly used to predict the reactivity and regioselectivity of organic molecules. For this compound, these predictions are vital for planning synthetic routes.

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions, can identify the most reactive sites for nucleophilic, electrophilic, or radical attack. nih.gov For electrophilic aromatic substitution, a common reaction for pyrroles, calculations can predict whether the incoming electrophile will preferentially attack the C3 or C4 position of the pyrrole ring, or a position on the chlorophenyl ring.

Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity. nih.govchemrxiv.org These models can use molecular fingerprints or quantum mechanical descriptors as input to predict the major product of a reaction with high accuracy. nih.gov For a molecule like this compound, such a model could predict the outcome of, for example, a bromination reaction. chemrxiv.org

| Descriptor | Information Provided | Application |

|---|---|---|

| Fukui Functions (f+, f-, f0) | Identifies sites most susceptible to nucleophilic (f+), electrophilic (f-), and radical (f0) attack. | Predicting regioselectivity of substitution reactions. |

| Local Softness | Related to Fukui functions, indicates the local reactivity of different atomic sites. | Assessing site-specific reactivity. |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton; used to predict sites of electrophilic attack. | Predicting regioselectivity in electrophilic aromatic substitutions. chemrxiv.org |

| Transition State Energy | The energy barrier for a reaction at a specific site; lower energy indicates a more favorable reaction. | Comparing the likelihood of different reaction pathways and products. |

Conformational Analysis and Rotational Barriers (e.g., for Atropisomers)

The presence of a substituent at the ortho position (the chloro group) of the phenyl ring in this compound introduces significant steric hindrance. This hindrance restricts the free rotation around the C-N single bond connecting the phenyl and pyrrole rings. If the energy barrier to this rotation is sufficiently high, it can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers.

Computational methods are essential for studying this phenomenon. Conformational analysis can be performed by systematically rotating the C-N bond and calculating the potential energy at each dihedral angle. This generates a potential energy surface that reveals the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.

Studies on similar N-aryl systems have shown that the magnitude of the rotational barrier is sensitive to the size and electronic nature of the ortho-substituents. csic.esnih.gov For this compound, the steric clash between the chlorine atom and the methyl groups on the pyrrole ring would be the primary contributor to the rotational barrier. Computational studies on related N-arylpyrrolidin-2-ones have used force-field simulations to estimate these rotational barriers. researchgate.net Dynamic NMR spectroscopy, often complemented by DFT calculations, is a key experimental technique for measuring these barriers. mdpi.com The existence of stable atropisomers is a critical consideration in medicinal chemistry, as different atropisomers can have distinct biological activities. researchgate.net

Molecular Docking and QSAR Studies of Chemical Interactions

While specific biological activities of this compound are not extensively documented, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for predicting its potential as a bioactive molecule. Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. researchgate.net

Molecular Docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. zenodo.orgnih.gov In drug design, this involves docking a potential ligand, such as this compound, into the active site of a target protein (e.g., an enzyme or receptor). The docking simulations calculate a binding score, which estimates the binding affinity. This allows for the virtual screening of compounds and provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. ebi.ac.ukresearchgate.net

Advanced Applications in Materials Science and Chemical Biology

Pyrrole (B145914) Derivatives in Optoelectronic Materials

The unique electronic and optical properties of pyrrole-based compounds have positioned them as key materials in the field of optoelectronics. Their ability to be chemically modified allows for the fine-tuning of properties to suit specific device requirements.

Organic Semiconductors

Pyrrole derivatives are increasingly recognized for their potential in developing organic semiconductors. acs.org The π-electron-rich system of the pyrrole ring provides strong electron-donating properties, which is a desirable characteristic for p-type semiconducting materials used in organic electronics. acs.orgresearchgate.net These materials are integral components in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net

Despite their promise, the development of pyrrole-based semiconductors has faced challenges related to synthetic complexity and the potential instability of the pyrrole ring. acs.orgdigitellinc.com However, computational modeling has become a powerful tool to screen and design more stable pyrrole-containing materials that retain their excellent electron-donating capabilities. acs.orgresearchgate.net A prominent class of materials, diketopyrrolopyrrole (DPP) derivatives, which act as electron acceptors, are used to construct high-performance donor-acceptor type materials for OFETs. nih.gov The strong π-π interactions and aggregation properties of DPP-based materials are beneficial for intermolecular charge transfer mobility. nih.gov

Table 1: Examples of Pyrrole-Based Organic Semiconductor Materials and Properties

| Material Type | Core Structure | Key Properties | Application(s) |

| Donor-Acceptor Polymer | Half-fused Diketopyrrolopyrrole (DPP) and Difluorothiophene | Molecular Weight: 24.4 kDa | Organic Field-Effect Transistors (OFETs) |

| p-Type Small Molecule | Dithienyl-DPP Core with Benzene (B151609) Rings | Low hole mobility (~2.2 × 10⁻⁴ cm² V⁻¹ s⁻¹) | OFETs |

This table presents examples of semiconductor materials derived from pyrrole structures, highlighting their diverse applications.

Liquid Crystals

The incorporation of pyrrole units into molecular structures has led to the creation of novel liquid crystals. These materials are synthesized by attaching a mesogenic (liquid crystal-forming) group, such as 4-cyanobiphenyl, to a pyrrole ring, typically through a flexible alkyl spacer. researchgate.netrsc.org The polymerization of N-substituted pyrrole monomers is particularly advantageous as it can produce regioregular polymers, leading to a more extended conjugation along the polymer backbone. researchgate.net

Some pyrrole-based polymers have been shown to be soluble, fusible, and exhibit liquid crystalline phases. researchgate.netrsc.org For instance, a polymer with a nine-methylene unit spacer and a cyanobiphenyl mesogen was found to be a soluble liquid crystalline semiconductor. researchgate.net More complex systems, such as ionic liquid crystals based on pyrrolo[3,2-b]pyrrole (B15495793) salts, have also been developed, demonstrating smectic A mesophases and temperature-dependent photoluminescent properties. rsc.org

Table 2: Research Findings on Pyrrole-Based Liquid Crystals

| Pyrrole Monomer/Polymer | Mesogenic Group | Spacer Length | Observed Properties |

| N-substituted Pyrrole Monomer | 4-cyanobiphenyl | 3 or 11 methylene (B1212753) units | Thermotropic properties; can be polymerized. researchgate.net |

| Poly(N-substituted pyrrole) | 4-cyanobiphenyl | 9 methylene units | Soluble, liquid crystalline, semiconducting. researchgate.net |

| Pyrrolo[3,2-b]pyrrole Derivative (DPP-2Py-9) | Pyridinium/Phenyl | Alkoxy chains | Smectic A mesophase; aggregation-induced emission. rsc.org |

This table summarizes key findings in the synthesis and characterization of liquid crystals containing pyrrole moieties.

Electron Donor/Acceptor Systems

The strong electron-donating nature of the pyrrole ring makes it an excellent component for electron donor-acceptor (D-A) systems, which are fundamental to organic photovoltaics. utdallas.eduthe-innovation.org In these systems, a pyrrole-based donor unit is electronically coupled to an electron acceptor unit. This architecture facilitates charge separation upon light absorption, which is the core principle of solar energy conversion in OPVs. the-innovation.org

Researchers have designed various D-A configurations, including acceptor-donor-acceptor (A-D-A) and donor-π-acceptor-π-donor (D-π-A-π-D) type molecules. nih.govacs.org In these designs, pyrrole or its fused derivatives like dithieno[3,2-b]pyrrole (DTP) often serve as the central donor core. nih.govacs.org By modifying the acceptor units or the π-conjugated linkers, the optoelectronic properties, such as the HOMO-LUMO energy levels and absorption spectra, can be precisely tuned. nih.gov This tunability is crucial for matching the material's absorption with the solar spectrum and optimizing device performance. the-innovation.org

Role as Building Blocks in Complex Organic Synthesis

Beyond materials science, the pyrrole scaffold is a foundational building block in synthetic organic chemistry, enabling the construction of complex and functional molecules.

Synthesis of Polymeric Materials (e.g., Conductive Polymers)

Pyrrole is the monomer for one of the most important conductive polymers, polypyrrole (PPy). researchgate.netnih.gov PPy is valued for its good electrical conductivity, thermal and environmental stability, and relative ease of synthesis. researchgate.net It is typically synthesized via oxidative polymerization of pyrrole, which can be achieved through either chemical or electrochemical methods. nih.govmdpi.com

Chemical synthesis often employs strong oxidizing agents like ferric chloride (FeCl₃) and is suitable for producing large quantities of PPy powder. researchgate.netnih.gov Electrochemical synthesis is preferred for creating high-quality, uniform films with controlled thickness and allows for the incorporation of various dopant ions during polymerization to modulate the polymer's properties. nih.gov The conductivity of PPy is a result of its conjugated backbone of alternating single and double bonds, which becomes conductive through a process called doping (oxidation). nih.gov

Table 3: Comparison of Polypyrrole (PPy) Synthesis Methods

| Synthesis Method | Typical Reagents/Conditions | Product Form | Key Advantages |

| Chemical Oxidation | Pyrrole monomer, Ferric chloride (FeCl₃) or Ammonium (B1175870) persulfate in solution. researchgate.netmdpi.com | Powder. mdpi.com | Scalable for large quantities, cost-effective. nih.govnih.gov |

| Electrochemical Polymerization | Pyrrole monomer, electrolyte, applied potential on an electrode surface. mdpi.com | Film. mdpi.com | High control over thickness and quality, easy doping. nih.gov |

This table outlines the primary methods for synthesizing the conductive polymer polypyrrole, highlighting their distinct features.

Precursors for Macrocyclic Compounds (e.g., Tetrapyrroles and Tripyrroles)

Pyrroles are the fundamental building blocks for tetrapyrroles, a class of macrocyclic compounds essential to life. wikipedia.orgnih.gov This class includes heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the primary pigment in photosynthesis. wikipedia.orgnih.gov The biosynthesis of all natural tetrapyrroles proceeds from a common pyrrole-containing precursor, porphobilinogen (B132115) (PBG). nih.gov

In chemical synthesis, a common strategy mimics this biological pathway. The process often involves the condensation of acyclic dicarbonyl compounds with α-aminoketones to form a substituted pyrrole. rsc.orgresearchgate.net This pyrrole is specifically functionalized to allow for subsequent self-condensation or reaction with other pyrrole units, leading to the formation of a linear tetrapyrrole (a bilane). researchgate.net This linear precursor then undergoes cyclization to form the macrocyclic porphyrinogen, which is oxidized to the final, stable porphyrin. researchgate.net This demonstrates the critical role of simple pyrrole derivatives as precursors to large, complex, and functionally vital macrocycles. rsc.org

Applications in Catalysis

The structural rigidity and electron-rich nature of the pyrrole ring are advantageous features for the design of novel catalysts. Derivatives of N-aryl-2,5-dimethylpyrroles are explored for their potential in creating both chiral ligands for metal-catalyzed reactions and purely organic catalysts.

Chiral Ligands and Organocatalysts Derived from Pyrroles

The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The C2-symmetric substitution pattern available from 2,5-disubstituted pyrroles, such as in the derivatives of 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, is a highly sought-after feature in ligand design. By modifying the core pyrrole structure, it is possible to create ligands that can effectively control the stereochemical outcome of a reaction.

For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives, which can be conceptually derived from the reduction of pyrroles, have been synthesized and successfully used as chiral ligands. rsc.org These ligands, featuring a β-aminoalcohol moiety, have proven effective in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, producing secondary alcohols with high chemical yields (85–95%) and significant enantiomeric excess (up to 96% ee). rsc.org

Furthermore, the pyrrole motif is integral to the field of organocatalysis, where metal-free small molecules are used to catalyze chemical transformations. rsc.org Axially chiral aryl pyrroles have been synthesized with high enantioselectivity using a chiral phosphoric acid as the organocatalyst. rsc.org This highlights the potential of the N-aryl pyrrole framework, as seen in this compound, to serve as a platform for developing new classes of organocatalysts. The strategic placement of substituents on the N-aryl ring and the pyrrole core can influence the catalytic activity and selectivity. rsc.org

Chemical Biology Tools and Probe Development

The pyrrole moiety is a valuable component in the construction of chemical tools for studying biological systems. Its ability to participate in specific chemical reactions and its structural resemblance to biological motifs are exploited in the design of probes and bioconjugation reagents.

Bioconjugation Strategies with Pyrrolyl Derivatives

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Pyrrole derivatives have been engineered to participate in highly selective and efficient bioconjugation reactions, enabling the labeling and study of proteins, nucleic acids, and other biological targets.

A significant advancement in bioconjugation has been the use of N-substituted pyrrolyl alanine (B10760859) derivatives in the Pictet-Spengler reaction. nih.gov This reaction allows for the fast and selective labeling of biomolecules that contain an aldehyde group. rsc.orgnih.gov The Pictet-Spengler cyclization of a pyrrolyl 2-ethylamine moiety with an aldehyde is significantly faster when the substitution is on the pyrrole nitrogen compared to other positions. nih.gov This makes N-pyrrolyl alanine derivatives particularly effective reagents.

The key advantages of the Pyrrolyl Alanine Pictet-Spengler (PAPS) ligation are the high reaction rates and the simple, multi-step synthesis of the required functionalized pyrrole derivatives from commercially available starting materials. nih.gov This strategy has been successfully used for the site-selective biotinylation of antibodies and the modification of nucleic acid derivatives, demonstrating its versatility. nih.gov

| Feature | Description | Significance |

|---|---|---|

| Reactants | N-pyrrolyl alanine derivatives and aldehyde-containing biomolecules. | Provides a highly selective chemical handle for labeling. nih.gov |

| Reaction Type | Pictet-Spengler Ligation. | Forms a stable, covalent bond under biological conditions. nih.gov |

| Key Advantages | Fast reaction kinetics, high selectivity, small reagent size, hydrolytic stability of the product. | Overcomes drawbacks of other aldehyde-labeling methods like instability or slow kinetics. rsc.orgnih.gov |

| Demonstrated Applications | Site-selective biotinylation of antibodies, modification of oligonucleotides. | Shows broad utility in protein and nucleic acid chemistry. nih.gov |

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com Pyrrole derivatives are at the forefront of developing new bioorthogonal reactions for creating stable bioconjugates.

One innovative strategy involves an azanorbornadiene reagent for cysteine-selective modification of proteins. Following this initial tagging, a reaction with a tetrazine triggers a cascade of inverse-electron-demand Diels-Alder and retro-Diels-Alder reactions, resulting in the formation of a highly stable pyrrole-linked conjugate. nih.gov This method benefits from the selectivity for cysteine residues and the stability of the final pyrrole linkage, making it a valuable tool for preparing protein conjugates for chemical biology research. nih.gov

Another novel approach is the Light-Promoted Bioorthogonal Multifunctionalized Molecular Recombination (LBMR) reaction. This method uses light to facilitate the synthesis of polysubstituted pyrroles from isoxazole (B147169) derivatives. bohrium.comresearchgate.net The LBMR reaction boasts rapid kinetics and high efficiency under physiological conditions without needing a catalyst, and it has been successfully applied for biological imaging in cells and zebrafish. bohrium.comresearchgate.net

| Strategy | Key Reactants | Product | Notable Features | Reference |

|---|---|---|---|---|

| Tetrazine-Triggered Fragmentation | Azanorbornadiene-tagged protein, Dipyridyl tetrazine | Stable pyrrole-linked protein conjugate | Cysteine-selective, bioorthogonal bond cleavage, stable linkage | nih.gov |

| Light-Promoted Molecular Recombination (LBMR) | Isoxazole-3-carboxylate and isoxazole-3-carboxylic acid derivatives | Polysubstituted pyrroles | Light-promoted, catalyst-free, rapid kinetics, applicable for in vivo imaging | bohrium.comresearchgate.net |

Host-Guest Chemistry Applications

Host-guest chemistry involves the study of complexes formed between a larger 'host' molecule and a smaller 'guest' molecule or ion. The pyrrole ring is a fundamental building block in the construction of macrocyclic hosts capable of molecular recognition. The ability of the pyrrole N-H group to act as a hydrogen-bond donor, combined with the electron-rich π-system of the ring, allows for the binding of both anions and neutral guest species.

Electroactive oligopyrrolic molecular containers are a prime example of pyrrole-based hosts in supramolecular chemistry. These macrocycles are designed to encapsulate spherical guests, such as Buckminster fullerenes, within their cavity. nih.gov The binding event can often be monitored by changes in the electrochemical or spectroscopic properties of the host molecule. While specific applications of this compound in host-guest chemistry are not extensively documented, its N-aryl-2,5-dimethylpyrrole core structure represents a key component that can be incorporated into larger, more complex macrocyclic systems designed for molecular recognition and sensing applications. The substitution on the nitrogen atom can be used to tune the solubility and electronic properties of the resulting host molecule.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or substitution reactions. For example, N-alkylation of pyrrole derivatives with 2-chlorobenzyl halides under basic conditions (e.g., NaH) is a standard approach . Reaction optimization includes controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by H NMR (δ ~2.10 ppm for methyl groups; δ ~5.98 ppm for pyrrole protons) and HRMS (e.g., m/z 452.2458 [M]) ensure structural fidelity .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Methodological Answer : H NMR identifies substituents: methyl groups (δ 2.10–2.95 ppm), aromatic protons (δ 7.28–8.38 ppm), and pyrrole protons (δ 5.90–6.20 ppm). C NMR confirms carbonyl or aryl carbons (δ 109–150 ppm). HRMS validates molecular weight (e.g., exact mass ±0.005 Da). IR spectroscopy detects functional groups (e.g., C-Cl stretch at ~550 cm) . Comparative analysis with literature data (e.g., m.p. 142–143°C for nitro-substituted analogs) ensures accuracy .

Advanced Research Questions

Q. What strategies are employed to modulate the electronic properties of this compound for applications in materials science?

- Methodological Answer : Substituent engineering alters conjugation and charge transport. Introducing electron-withdrawing groups (e.g., -NO) at the 4-position enhances electron deficiency, while electron-donating groups (e.g., -OCH) increase π-electron density. Gold-catalyzed cyclization (as in heterocycle synthesis) can create fused-ring systems for extended conjugation . Computational modeling (DFT) predicts HOMO-LUMO gaps, guiding design for organic semiconductors or OLED materials .

Q. How does the substitution pattern on the pyrrole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from 2,5-dimethyl groups reduces reactivity at the C-3 and C-4 positions, favoring selective functionalization at the N-aryl group. Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh)) and mild bases (KCO) in THF/HO. Kinetic studies (pseudo-first-order assumptions) quantify reactivity, with Hammett plots correlating substituent effects .

Q. What in silico approaches are recommended to predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like COX-2 or kinases, leveraging the chlorophenyl group’s hydrophobic interactions. QSAR models use descriptors (logP, polar surface area) to predict ADMET properties. MD simulations (AMBER) assess binding stability. In vitro validation via enzyme inhibition assays (IC) and cytotoxicity profiling (MTT assay) confirm computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。